2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine

Lipophilicity Drug-likeness Membrane permeability

Researchers synthesizing kinase inhibitor libraries often face multi-step routes to install 5-benzyl substituents. This building block eliminates post-coupling benzylation by providing the 4-methoxybenzyl group pre-installed. • Direct SNAr at C2 enables single-step final diversification • cLogP 3.35 positions compounds in lipophilicity range for type II kinase inhibitors • 95% purity from multiple suppliers ensures reproducible SAR data • TPSA 35 Ų suggests reasonable leaf penetrability for agrochemical candidates

Molecular Formula C14H15ClN2O
Molecular Weight 262.73 g/mol
CAS No. 1306605-87-7
Cat. No. B1422828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine
CAS1306605-87-7
Molecular FormulaC14H15ClN2O
Molecular Weight262.73 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)Cl)C)CC2=CC=C(C=C2)OC
InChIInChI=1S/C14H15ClN2O/c1-9-13(10(2)17-14(15)16-9)8-11-4-6-12(18-3)7-5-11/h4-7H,8H2,1-3H3
InChIKeyIACLOOHWTWTPAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1306605-87-7: Structural Identity and Procurement Baseline


2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine (CAS 1306605-87-7, MF: C14H15ClN2O, MW: 262.73) is a trisubstituted pyrimidine building block. It features a 2-chloro leaving group, 4,6-dimethyl substituents, and a 5-(4-methoxybenzyl) moiety . This scaffold is primarily employed as a synthetic intermediate for constructing diversely functionalized pyrimidine libraries via nucleophilic aromatic substitution (SNAr) at the C2 position. Its availability at 95% purity from multiple suppliers positions it as an accessible entry fragment for medicinal chemistry and agrochemical campaigns requiring a pre-installed lipophilic arylalkyl tail [1].

SNAr-ready core

2-Chloro leaving group enables direct amine/alcohol diversification without pre-activation.

Pre-functionalized tail

5-(4-Methoxybenzyl) group pre-installed, avoiding multi-step C5 benzylation in SAR campaigns.

Supplier accessibility

Available at high purity from multiple suppliers, ensuring reliable procurement for library synthesis.

Why Generic 2-Chloropyrimidine Cannot Substitute


Simple 2-chloropyrimidine or 2-chloro-4,6-dimethylpyrimidine cannot substitute for this compound in downstream synthetic sequences or biological evaluations because they lack the 5-(4-methoxybenzyl) substituent. This group substantially alters electronic and steric properties of the ring, modulates the reactivity of the 2-chloro leaving group toward SNAr, and installs a key pharmacophoric element for target engagement in kinase and GPCR binding pockets [1]. The 4-methoxybenzyl group alone increases calculated LogP by ~1.6 units relative to the unsubstituted 2-chloro-4,6-dimethylpyrimidine, fundamentally changing the compound's partitioning behavior in biological assays and synthetic media . Selecting the correct pre-functionalized building block avoids additional synthetic steps, improves reproducibility, and ensures comparability with published SAR datasets that explicitly rely on the 5-(4-methoxybenzyl) architecture.

Target5-(4-Methoxybenzyl) tail present
Generic 2-chloropyrimidineLacks arylalkyl tail; altered electronic and steric profile shifts SNAr reactivity.
Direct single-step diversification via C2
Requires multi-step benzylation, breaking comparability with published SAR datasets.
Lipophilicity matched to target assays
Markedly lower lipophilicity changes partitioning and may distort biological readouts.

Quantitative Differentiation at Procurement Decision Points


Lipophilicity-Driven Differentiation via LogP Comparison

The target compound exhibits a computed LogP (cLogP) of 3.35, significantly higher than the LogP of 1.28–1.75 reported for 2-chloro-4,6-dimethylpyrimidine, the simplest 2-chloropyrimidine analog lacking a 5-benzyl substituent . This ~1.6–2.1 log unit increase reflects the addition of the 4-methoxybenzyl group and directly impacts predicted membrane permeability and aqueous solubility. By comparison, the 5-benzyl analog (CAS 1269151-94-1, lacking the methoxy group) is expected to fall at an intermediate cLogP, estimated at ~2.8 based on fragment-based calculations, placing the target compound at a distinct lipophilicity extreme within the series [1].

Computed LogP
Data to verify
cLogP 3.35
Δ +1.6–2.1 vs generic 2-chloro-4,6-dimethylpyrimidine
Reported lipophilicity difference may influence solubility and non-specific binding; supports assay-format matching.
Computational prediction; no experimental LogD7.4 available.
Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area as a Selectivity Differentiator

The target compound has a TPSA of 35.01 Ų, whereas the analogous 2-thiol derivative (5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol) has TPSA ~55–60 Ų due to the additional sulfur polar contribution [1]. The 5-benzyl analog (without methoxy) has TPSA ~25.8 Ų. This 10–25 Ų TPSA spread across the series places the target compound in an intermediate polar surface area range that, according to the Veber rule (TPSA < 140 Ų for oral bioavailability), remains favorable but may differentially influence blood-brain barrier penetration and CYP450 binding profiles [2].

Topological PSA
Class-level inference
35.01 Ų
2-Thiol: ~55–60 Ų
5-Benzyl: ~25.8 Ų
TPSA range may differentiate BBB penetration classification; supports CNS vs peripheral program selection.
Computational prediction; thiol TPSA estimated via fragment addition.
Polar surface area Blood-brain barrier penetration Oral bioavailability

Synthetic Accessibility and Late-Stage Diversification Potential

The 2-chloro substituent enables direct SNAr diversification with amines and alcohols under mild conditions. In contrast, the analogous 2-thiol derivative requires oxidation or alkylation steps before further functionalization, adding 1–2 synthetic steps and reducing overall yield. The 2-unsubstituted 5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine (where available) requires C–H activation or halogenation before coupling, introducing additional cost and complexity [1]. The target compound is therefore the most synthetically tractable entry point among the 5-(4-methoxybenzyl)-4,6-dimethylpyrimidine congeners for library production.

Synthetic steps to 2-aminated product
Class-level inference
1 step
2-Thiol: ~3 steps | 2-Unsubstituted: 2 steps
Fewer synthetic steps translate to higher throughput per gram of starting material.
Based on standard pyrimidine logic; no direct comparative experimental data.
Synthetic efficiency SNAr reactivity Building-block utility

Evidence-Based Application Scenarios


Kinase Fragment Library Construction with Lipophilic Arylalkyl Tails

For kinase inhibitor programs where a 4-methoxybenzyl group is a known potency determinant at the hydrophobic back pocket, this building block eliminates the need for post-coupling benzylation. The cLogP of 3.35 positions the final compounds in a lipophilicity range commonly associated with type II kinase inhibitors targeting the DFG-out conformation . Select this compound when the synthetic route demands a single-step final diversification via SNAr at C2, rather than multi-step sequences involving protecting-group strategies at C5 [1].

Agrochemical Discovery Targeting Fungal CYP450 or Complex II

4,6-Dimethylpyrimidine scaffolds feature prominently in strobilurin-like and anilinopyrimidine fungicides (e.g., pyrimethanil). The 5-(4-methoxybenzyl) substituent enhances molecular shape complementarity with fungal CYP51 and SDH active sites . The compound's intermediate TPSA (35 Ų) suggests reasonable leaf penetrability, while the 2-chloro handle allows late-stage introduction of agrochemically relevant amines. Procurement teams developing fungicide screening libraries should prioritize this compound over 2-unsubstituted or 2-thiol analogs to maximize chemical diversity per synthetic batch [2].

SAR Expansion Around 5-Benzyl Pyrimidine Leads

When a screening hit contains a 5-benzyl pyrimidine core, the 4-methoxy variant can rapidly probe electronic effects on potency and selectivity. The methoxy group's electron-donating character (+M effect) can differentially modulate π-stacking interactions with aromatic residues in the target protein compared to the unsubstituted benzyl analog (estimated Δ LogP ≈ +0.5) . Procurement of both the 5-benzyl and 5-(4-methoxybenzyl) building blocks enables head-to-head SAR that would otherwise require cumbersome de novo synthesis of each scaffold. This is particularly relevant for programs targeting CNS receptors where subtle lipophilicity changes influence brain exposure [1][2].

Application
Selection Property
Validation Focus
Kinase Fragment Library Construction
Pre-installed lipophilic tail for hydrophobic back pocket targeting
Lipophilicity-driven solubility and protein binding profiling
Agrochemical Discovery (Fungal CYP450/SDH)
4,6-Dimethylpyrimidine core for strobilurin-like fungicide scaffolds
Leaf penetrability and late-stage amine diversification
SAR Expansion of 5-Benzyl Pyrimidine Leads
Electron-donating methoxy for π-stacking modulation
Differential CNS exposure profiling via subtle lipophilicity shift
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